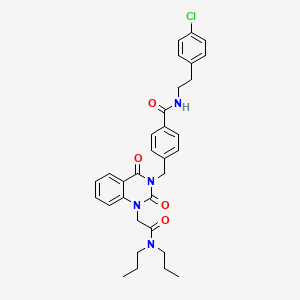

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

CAS No.:

Cat. No.: VC15365477

Molecular Formula: C32H35ClN4O4

Molecular Weight: 575.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H35ClN4O4 |

|---|---|

| Molecular Weight | 575.1 g/mol |

| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C32H35ClN4O4/c1-3-19-35(20-4-2)29(38)22-36-28-8-6-5-7-27(28)31(40)37(32(36)41)21-24-9-13-25(14-10-24)30(39)34-18-17-23-11-15-26(33)16-12-23/h5-16H,3-4,17-22H2,1-2H3,(H,34,39) |

| Standard InChI Key | LTHWTDWSVBLZJO-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CCC)C(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |

Introduction

N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound featuring a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's structure includes a chlorophenethyl group and a dipropylamino substituent, which may enhance its solubility and biological efficacy.

Synthesis and Characterization

The synthesis of N-(4-chlorophenethyl)-4-((1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of the final product.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound exhibits significant biological activity, potentially acting as an antagonist in various receptor systems, influencing pathways related to pain perception and inflammation. Its structural components indicate possible interactions with biological macromolecules, which could lead to therapeutic applications.

Potential Biological Activities

-

Anti-inflammatory Activity: The quinazoline core is known for its anti-inflammatory properties, suggesting potential applications in this area.

-

Anticancer Activity: Quinazoline derivatives are widely studied for their anticancer properties, making this compound a candidate for further research in oncology.

-

Pain Perception: The compound may interact with receptors involved in pain perception, offering potential for analgesic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume